NO-Feng-PTMPPP
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Overview
Description
NO-Feng-PTMPPP, also known as 2-Piperidinecarboxamide, 1,1’-(1,3-propanediyl)bis[N-(2,4,6-trimethylphenyl)-, 1,1’-dioxide, (1R,1’R,2S,2’S)-, is a chemical compound with the molecular formula C33H48N4O4 and a molecular weight of 564.75862 g/mol . This compound is primarily used as a chemical reagent, fine chemical, pharmaceutical intermediate, and material intermediate .
Preparation Methods
The synthesis of NO-Feng-PTMPPP involves several steps:
Synthetic Routes: The compound can be synthesized through a series of reactions involving piperidinecarboxamide and trimethylphenyl derivatives. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the purity and yield of the compound. Common solvents used include dichloromethane and ethanol, while catalysts such as palladium on carbon may be employed.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
NO-Feng-PTMPPP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups within the compound. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NO-Feng-PTMPPP has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and intermediates.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: this compound serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of NO-Feng-PTMPPP involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, modulating their activity and function. This interaction can lead to the inhibition or activation of specific biochemical pathways.
Pathways Involved: this compound affects pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
NO-Feng-PTMPPP can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N,N’-dioxide derivatives and other piperidinecarboxamide analogs share structural similarities with this compound.
Uniqueness: The unique structural features of this compound, including its specific functional groups and stereochemistry, contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-1-oxido-1-[3-[(2S)-1-oxido-2-[(2,4,6-trimethylphenyl)carbamoyl]piperidin-1-ium-1-yl]propyl]-N-(2,4,6-trimethylphenyl)piperidin-1-ium-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N4O4/c1-22-18-24(3)30(25(4)19-22)34-32(38)28-12-7-9-14-36(28,40)16-11-17-37(41)15-10-8-13-29(37)33(39)35-31-26(5)20-23(2)21-27(31)6/h18-21,28-29H,7-17H2,1-6H3,(H,34,38)(H,35,39)/t28-,29-,36?,37?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUFNIKRFCGHHY-YWFQBWSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCC[N+]2(CCC[N+]3(CCCCC3C(=O)NC4=C(C=C(C=C4C)C)C)[O-])[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)[C@@H]2CCCC[N+]2(CCC[N+]3(CCCC[C@H]3C(=O)NC4=C(C=C(C=C4C)C)C)[O-])[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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